molecular formula C20H35NO2S B1199617 Tipropidil CAS No. 70895-45-3

Tipropidil

Cat. No.: B1199617
CAS No.: 70895-45-3
M. Wt: 353.6 g/mol
InChI Key: ZAPDURRCHSKKKK-UHFFFAOYSA-N
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Description

Tipropidil is a chemical compound with the molecular formula C20H35NO2S . It is known for its pharmacological properties and has been studied for various applications in medicine and industry. The compound is often used in its hydrochloride form, which enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tipropidil typically involves the reaction of 4-(isopropylthio)phenol with 3-chloropropanol in the presence of a base, followed by the reaction with octylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Tipropidil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tipropidil has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Studied for its pharmacological properties, including its potential use as an antihypertensive and antiarrhythmic agent.

    Industry: Used in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

Tipropidil exerts its effects by interacting with specific molecular targets in the body. It is known to act on adrenergic receptors , which are involved in the regulation of cardiovascular functions. The compound modulates the activity of these receptors, leading to changes in blood pressure and heart rate. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of calcium channels and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tipropidil is unique in its structural features, particularly the presence of the isopropylthio group , which contributes to its distinct pharmacological profile. Unlike other beta-blockers, this compound has been shown to have additional effects on calcium channels , making it a versatile compound for various therapeutic applications .

Properties

IUPAC Name

1-(octylamino)-3-(4-propan-2-ylsulfanylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2S/c1-4-5-6-7-8-9-14-21-15-18(22)16-23-19-10-12-20(13-11-19)24-17(2)3/h10-13,17-18,21-22H,4-9,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPDURRCHSKKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867963
Record name 1-(Octylamino)-3-{4-[(propan-2-yl)sulfanyl]phenoxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70895-45-3
Record name Tipropidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070895453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIPROPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007QF56M4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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